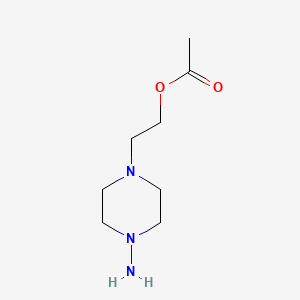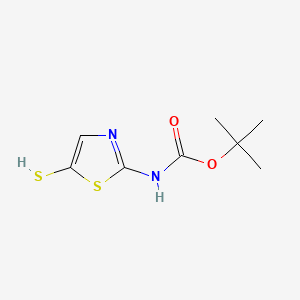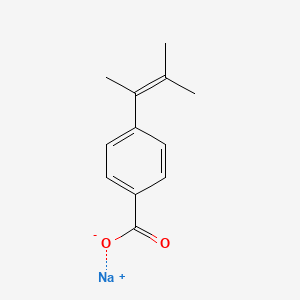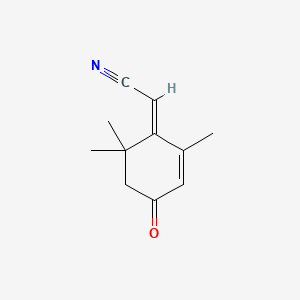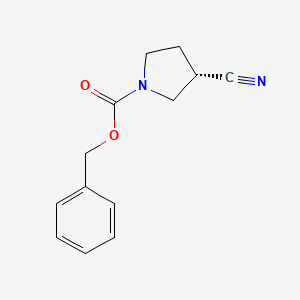
(S)-Benzyl 3-cyanopyrrolidine-1-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, one approach includes the reaction of (S)-Pyrrolidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-methyl ester with aqueous hydrochloric acid, followed by further transformations to yield the desired product .
Molecular Structure Analysis
The molecular structure of (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate consists of a pyrrolidine ring with a benzyl group attached to the nitrogen atom. The cyanopyrrolidine moiety imparts its unique properties .
Chemical Reactions Analysis
(S)-Benzyl 3-cyanopyrrolidine-1-carboxylate can participate in various chemical reactions, including nucleophilic substitutions, amidations, and esterifications. These reactions allow for the modification and functionalization of the compound .
Physical And Chemical Properties Analysis
- Solubility : It is very soluble in both methanol and ethyl acetate .
- Lipophilicity : Log P(o/w) values indicate moderate lipophilicity .
- Bioavailability Score : It has moderate bioavailability .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
benzyl (3S)-3-cyanopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNULFIVJZGZMEY-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C#N)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1C#N)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660817 | |
| Record name | Benzyl (3S)-3-cyanopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
193693-69-5 | |
| Record name | Benzyl (3S)-3-cyanopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Methoxy(3-pyridinyl)methyl]-5,7-dimethyl-2-(methylamino)-1,3-benzothiazol-6-ol](/img/structure/B574518.png)
![2,5-Piperazinedione,3-methylene-6-(1-methylpropyl)-,[S-(R*,R*)]-(9CI)](/img/no-structure.png)
